

In-Depth Technical Guide: γ -Methylaminobutyraldehyde Diethyl Acetal

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Compound of Interest

Compound Name: **4,4-Diethoxy-N-methylbutan-1-amine**

Cat. No.: **B018309**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of γ -methylaminobutyraldehyde diethyl acetal (also known as **4,4-diethoxy-N-methylbutan-1-amine**), a valuable intermediate in organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs, namely 4-aminobutyraldehyde diethyl acetal and 4,4-diethoxy-N,N-dimethyl-1-butanamine, to provide a thorough characterization.

Chemical Identity and Physical Properties

γ -Methylaminobutyraldehyde diethyl acetal is a difunctional molecule containing a secondary amine and a diethyl acetal group. Its chemical structure and key identifiers are presented below.

Identifier	Value	Reference
IUPAC Name	4,4-diethoxy-N-methylbutan-1-amine	[1]
CAS Number	114094-45-0	[1]
Molecular Formula	C ₉ H ₂₁ NO ₂	[1]
Molecular Weight	175.27 g/mol	[1] [2]
Canonical SMILES	CCOC(CCCNC)OCC	[1]

Physical Properties (Estimated from Analogs)

Direct experimental physical properties for γ -methylaminobutyraldehyde diethyl acetal are not readily available in the literature. The following table presents data for the unmethylated and N,N-dimethylated analogs to provide an estimated range of properties.

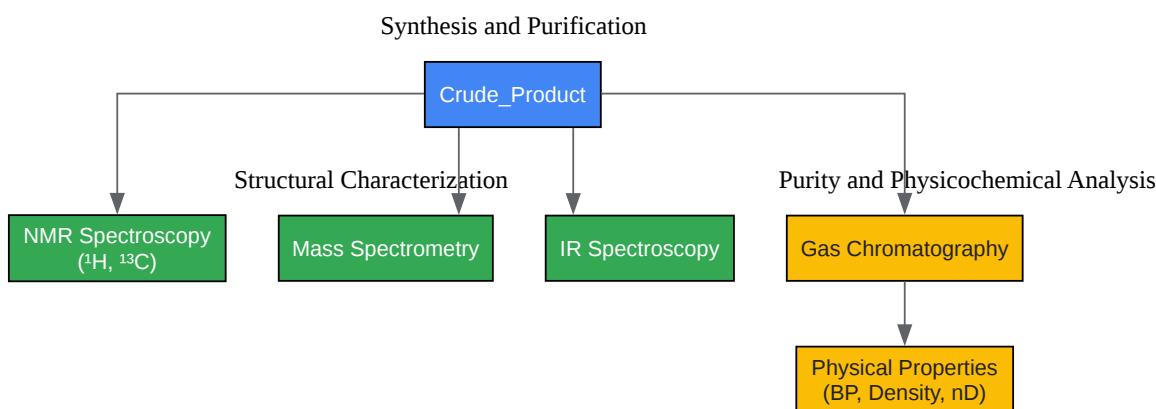
Property	4-Aminobutyraldehyde Diethyl Acetal	4,4-Diethoxy-N,N-dimethyl-1-butanamine
CAS Number	6346-09-4	1116-77-4 [3] [4]
Boiling Point	196 °C (lit.)	140-150 °C / 15-20 mmHg
Density	0.933 g/mL at 25 °C (lit.)	0.844 g/mL at 25 °C (lit.)
Refractive Index	n _{20/D} 1.428 (lit.)	n _{20/D} 1.421 (lit.)

Synthesis Methodology

A specific, detailed experimental protocol for the synthesis of γ -methylaminobutyraldehyde diethyl acetal is not explicitly described in the reviewed literature. However, a highly plausible synthetic route can be adapted from the synthesis of its N,N-dimethyl analog, which involves the nucleophilic substitution of a halogenated butyraldehyde acetal with the corresponding amine.[\[5\]](#)

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from 4-chlorobutyraldehyde, which is first protected as its diethyl acetal, followed by reaction with methylamine.



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